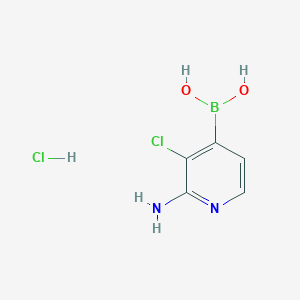![molecular formula C7H11ClN4 B13131632 3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride](/img/structure/B13131632.png)
3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride is a chemical compound with the molecular formula C7H11ClN4 and a molecular weight of 186.64204 g/mol . This compound is part of the triazine family, known for its diverse applications in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
The synthesis of 3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the preparation might involve the use of triethylamine and dichloromethane as solvents, followed by the addition of isocyanates . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using common reducing agents.
Substitution: It can undergo substitution reactions where one or more atoms in the compound are replaced by other atoms or groups. Common reagents used in these reactions include triethylamine, dichloromethane, and isocyanates. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-Methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine hydrochloride can be compared with other similar compounds such as:
5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine: Known for its use as mTOR kinase and PI3 kinase inhibitors.
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride: Used in various chemical reactions and studies. The uniqueness of this compound lies in its specific molecular structure and the distinct applications it offers in scientific research and industry.
Propriétés
Formule moléculaire |
C7H11ClN4 |
|---|---|
Poids moléculaire |
186.64 g/mol |
Nom IUPAC |
3-methyl-5,6,7,8-tetrahydropyrido[3,4-e][1,2,4]triazine;hydrochloride |
InChI |
InChI=1S/C7H10N4.ClH/c1-5-9-7-4-8-3-2-6(7)11-10-5;/h8H,2-4H2,1H3;1H |
Clé InChI |
ZEKVLAYSMJYWCC-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(CCNC2)N=N1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


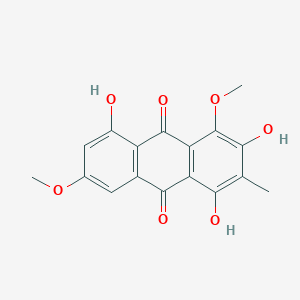
![2-(Trifluoromethyl)benzo[d]thiazole-6-carbaldehyde](/img/structure/B13131554.png)


![1H-Indole-1-carboxylic acid, 5-[bis[(1,1-dimethylethoxy)carbonyl]amino]-2-borono-, 1-(1,1-dimethylethyl) ester (9CI)](/img/structure/B13131572.png)
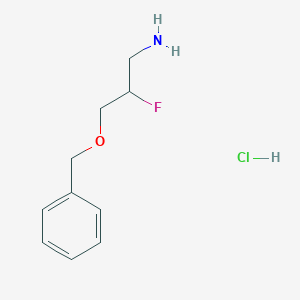

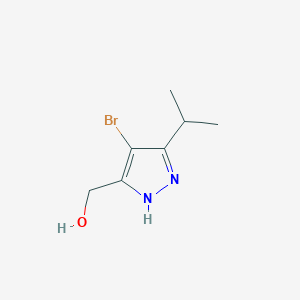
![2,3-Diphenylbenzo[g]quinoxaline](/img/structure/B13131610.png)
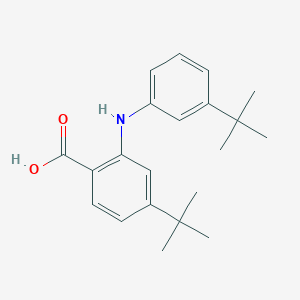

![(3S,4R,5S)-5-[(1S)-1,2-bis(trimethylsilyloxy)ethyl]-3,4-bis(trimethylsilyloxy)oxolan-2-one](/img/structure/B13131624.png)
![N-(4-([2,4'-Bipyridin]-5-yl)phenyl)-3-methylaniline](/img/structure/B13131629.png)
